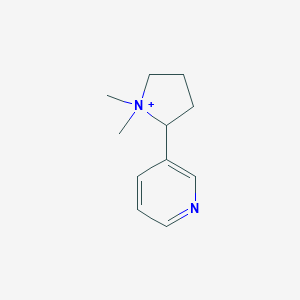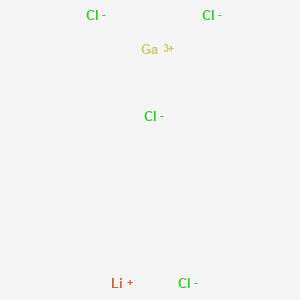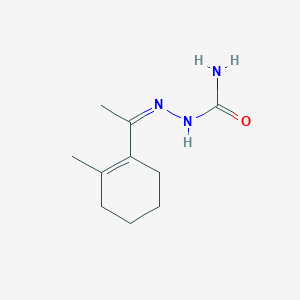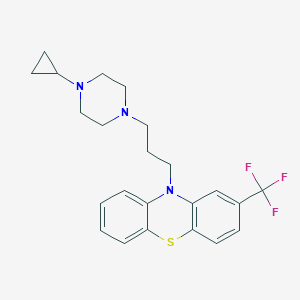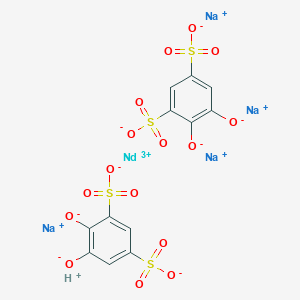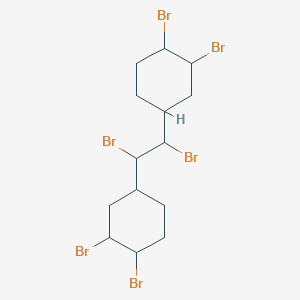
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane), commonly known as DBDCB, is a chemical compound that is used in various scientific research applications. It is a highly brominated organic compound that is known for its ability to inhibit the growth of microorganisms. DBDCB is used in the laboratory as an effective disinfectant and preservative agent due to its broad-spectrum antimicrobial activity.
Mécanisme D'action
The mechanism of action of DBDCB involves the disruption of the cell membrane of microorganisms. DBDCB is a lipophilic compound that can penetrate the cell membrane of microorganisms and disrupt their membrane integrity. This leads to the leakage of cellular contents and eventual cell death. DBDCB has also been shown to inhibit the activity of enzymes that are essential for the growth and survival of microorganisms.
Effets Biochimiques Et Physiologiques
DBDCB has been shown to have low toxicity in animals and humans. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. However, prolonged exposure to high concentrations of DBDCB can cause skin irritation and respiratory problems. DBDCB has also been shown to have mutagenic and carcinogenic properties in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
DBDCB is an effective disinfectant and preservative agent that can be used in various scientific research applications. It has a broad-spectrum antimicrobial activity and can be used against a wide range of microorganisms. However, DBDCB has some limitations for lab experiments. It can interfere with some biochemical assays and can cause false-positive results. It can also be toxic to some cell lines and can affect the growth and viability of cells.
Orientations Futures
There are several future directions for the use of DBDCB in scientific research. One area of research is the development of new formulations of DBDCB that can enhance its antimicrobial activity and reduce its toxicity. Another area of research is the study of the mechanism of action of DBDCB at the molecular level. This can provide insights into the design of new antimicrobial agents that target specific pathways in microorganisms. Finally, the use of DBDCB in combination with other antimicrobial agents can be explored to enhance their efficacy and reduce the risk of resistance development.
Méthodes De Synthèse
The synthesis of DBDCB involves the reaction of 1,2-dibromoethane with cyclohexane in the presence of a catalyst. The resulting product is then further brominated using bromine to obtain 1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane). The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reactant concentrations.
Applications De Recherche Scientifique
DBDCB is widely used in scientific research as a disinfectant and preservative agent. It is used in the food industry to prevent the growth of bacteria, fungi, and other microorganisms that can cause spoilage. It is also used in the medical industry to disinfect medical equipment and surfaces. DBDCB has been shown to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses.
Propriétés
Numéro CAS |
18122-77-5 |
|---|---|
Nom du produit |
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane) |
Formule moléculaire |
C14H20Br6 |
Poids moléculaire |
667.7 g/mol |
Nom IUPAC |
1,2-dibromo-4-[1,2-dibromo-2-(3,4-dibromocyclohexyl)ethyl]cyclohexane |
InChI |
InChI=1S/C14H20Br6/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h7-14H,1-6H2 |
Clé InChI |
YBYGCIBLVFGTOD-UHFFFAOYSA-N |
SMILES |
C1CC(C(CC1C(C(C2CCC(C(C2)Br)Br)Br)Br)Br)Br |
SMILES canonique |
C1CC(C(CC1C(C(C2CCC(C(C2)Br)Br)Br)Br)Br)Br |
Autres numéros CAS |
18122-77-5 |
Synonymes |
1,1'-(1,2-dibromoethane-1,2-diyl)bis[3,4-dibromocyclohexane] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)
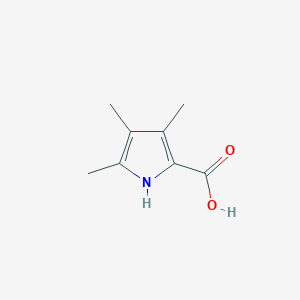
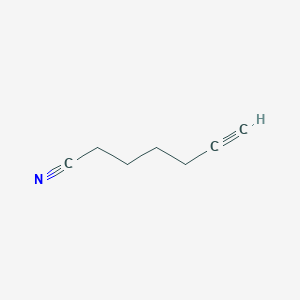
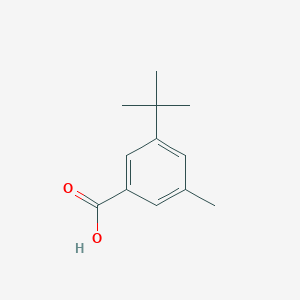

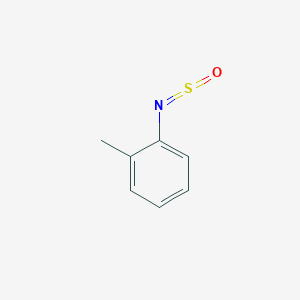
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
